

# Introduction: The Strategic Importance of Indazole Functionalization

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Ethyl 1-ethyl-1H-indazole-6-carboxylate*

Cat. No.: B8075875

[Get Quote](#)

The indazole scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds and approved drugs.<sup>[1][2]</sup> Its bioisosteric relationship with indole makes it a key building block in medicinal chemistry for developing kinase inhibitors, anticancer agents, and anti-inflammatory drugs.<sup>[2][3]</sup> The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the precise functionalization of heterocyclic cores like indazole.<sup>[4][5][6]</sup> This palladium-catalyzed reaction between an organoboron species and an organohalide offers broad functional group tolerance and generally mild reaction conditions, making it indispensable for late-stage diversification in drug discovery programs.<sup>[5][7]</sup>

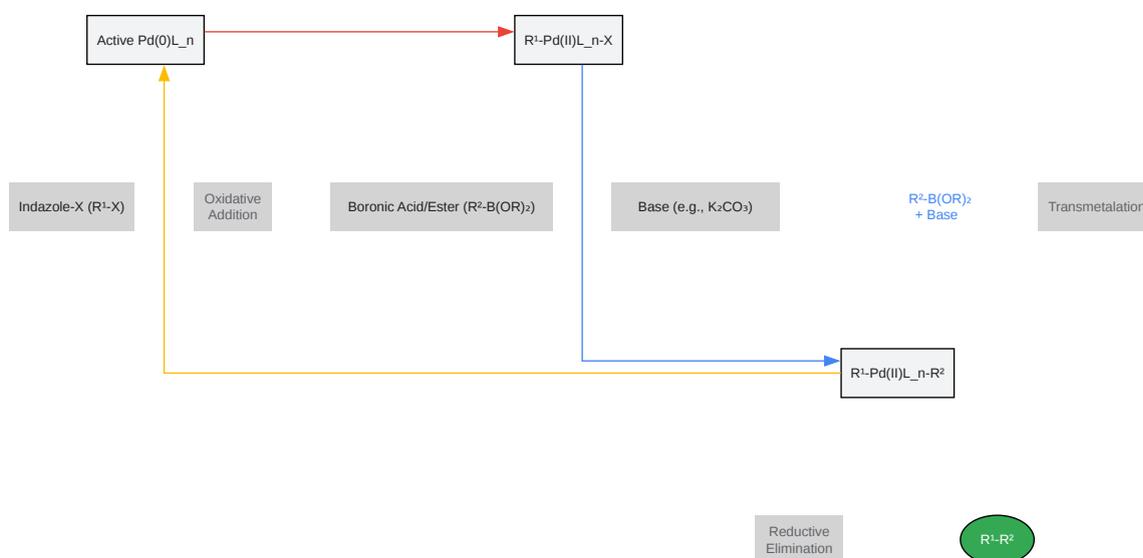
This guide provides a detailed examination of Suzuki-Miyaura coupling strategies centered on **ethyl 1-ethyl-1H-indazole-6-carboxylate**. We will explore two primary synthetic routes:

- Route A: Utilizing a halogenated indazole (e.g., 6-bromo or 6-iodo derivative) as the electrophilic partner with a variety of organoboron reagents.
- Route B: Converting the indazole into its corresponding boronic acid pinacol ester for coupling with various organohalides.

The protocols and insights herein are designed to provide a comprehensive and practical framework for researchers aiming to synthesize novel biaryl and heteroaryl indazole derivatives.

## The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][8][9] Understanding this cycle is crucial for rationally selecting catalysts, ligands, and bases to optimize reaction outcomes.



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Route A: Halogenated Indazole as the Electrophile

This approach is the most common, utilizing a 6-bromo or 6-iodo-1-ethyl-1H-indazole-6-carboxylate as the starting material. The higher reactivity of the C-I bond compared to the C-Br bond often allows for milder reaction conditions, though bromo-derivatives are typically more cost-effective and readily available.

## Suitable Boronic Acid and Ester Coupling Partners

A wide array of commercially available or synthetically accessible boronic acids and their pinacol esters can be successfully coupled with halogenated indazoles.

Coupling Partner Class	Examples	Key Considerations & Insights
Aryl Boronic Acids	Phenyl, 4-Methoxyphenyl, 3-Nitrophenyl, 2-Tolyl	Generally robust partners. Both electron-donating and electron-withdrawing groups are well-tolerated, allowing for extensive structure-activity relationship (SAR) studies. <sup>[5]</sup> <sup>[10]</sup>
Heteroaryl Boronic Acids	Thiophen-2-yl, Furan-3-yl, Pyridin-3-yl, N-Boc-pyrrol-2-yl	Expands chemical space significantly. Thiophene boronic acids can be susceptible to protodeboronation (loss of the boron group), sometimes requiring anhydrous conditions or shorter reaction times. <sup>[1]</sup> <sup>[11]</sup>
Alkenyl Boronic Acids/Esters	Pinacol vinyl boronate, Styrenylboronic acid	Provides access to vinylated indazoles, which are versatile intermediates for further functionalization. Microwave irradiation can be effective for these couplings. <sup>[12]</sup>
Alkylboronic Acids/Esters	Methylboronic acid, Potassium alkyltrifluoroborates	More challenging due to competing $\beta$ -hydride elimination. Often requires specialized ligands (e.g., SPhos, XPhos) and conditions. <sup>[13]</sup>

## Experimental Protocol: Suzuki Coupling of 6-Bromo-1-ethyl-1H-indazole-6-carboxylate

This protocol provides a reliable starting point for coupling with a generic arylboronic acid. Optimization may be required for specific substrates.[1][4]

#### Materials:

- Ethyl 6-bromo-1-ethyl-1H-indazole-6-carboxylate (1.0 equiv)
- Arylboronic acid (1.2–1.5 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl<sub>2</sub>) (2–5 mol%)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0–3.0 equiv)
- Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Nitrogen or Argon gas supply
- Standard laboratory glassware and purification supplies (silica gel, solvents)

#### Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask or reaction vial, add ethyl 6-bromo-1-ethyl-1H-indazole-6-carboxylate, the arylboronic acid, and Pd(dppf)Cl<sub>2</sub> catalyst.
- **Inert Atmosphere:** Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes. This is crucial to prevent oxidation and deactivation of the Pd(0) active catalyst.
- **Solvent and Base Addition:** Add the 1,4-dioxane via syringe. In a separate container, dissolve the K<sub>2</sub>CO<sub>3</sub> in the required volume of degassed water and add it to the reaction mixture. The use of an aqueous base is critical for the transmetalation step.[9]
- **Heating and Monitoring:** Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed (typically 2–12 hours).
- **Workup:** Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.[14]

## Route B: Indazole Boronic Ester as the Nucleophile

In this alternative strategy, the indazole itself is first converted into an organoboron reagent, typically a stable pinacol ester.[15][16] This intermediate can then be coupled with a variety of aryl or heteroaryl halides/triflates. This route is particularly advantageous when a diverse library of halides is readily available and a common indazole core is desired.

### Synthesis of Ethyl 1-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-6-carboxylate

This synthesis, known as a Miyaura borylation, is a palladium-catalyzed reaction between a halo-indazole and bis(pinacolato)diboron ( $\text{B}_2\text{pin}_2$ ).[15][17]

Caption: Synthesis workflow for the indazole boronic acid pinacol ester.

## Experimental Protocol: Suzuki Coupling of Indazole Boronic Ester

This protocol outlines the coupling of the newly synthesized indazole boronic ester with an aryl bromide.

Materials:

- Ethyl 1-ethyl-6-(...)-1H-indazole-6-carboxylate (1.0 equiv)
- Aryl bromide (1.0–1.1 equiv)
- $\text{Pd}(\text{dppf})\text{Cl}_2$  (2–5 mol%) or  $\text{Pd}(\text{PPh}_3)_4$  (5 mol%)
- Aqueous  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$  (2.0–3.0 equiv)
- Solvent: Dioxane/Water (4:1) or DME/Water (4:1)

Procedure:

- **Reaction Setup:** Combine the indazole boronic ester, aryl bromide, palladium catalyst, and base in a reaction flask.
- **Inert Atmosphere:** Purge the vessel with an inert gas (N<sub>2</sub> or Ar).
- **Solvent Addition:** Add the degassed solvent mixture (e.g., Dioxane/Water).
- **Heating and Monitoring:** Heat the reaction to 80–100 °C and monitor its progress by TLC or LC-MS.
- **Workup and Purification:** Follow the same workup and purification procedure as described in Route A.

## Optimization of Reaction Conditions

Achieving high yields and purity in Suzuki-Miyaura couplings often requires optimization of several key parameters.[18]

Parameter	Options & Considerations	Rationale & Expert Insights
Palladium Catalyst	<p>Pd(dppf)Cl<sub>2</sub>: Excellent for many heteroaromatic couplings.<sup>[1]</sup>Pd(PPh<sub>3</sub>)<sub>4</sub>: A classic, reliable choice, though sometimes less active. Buchwald Ligands/Precatalysts: (e.g., SPhos, XPhos) for challenging substrates like aryl chlorides or sterically hindered partners.<sup>[19][20]</sup></p>	<p>The ligand sphere around the palladium atom is critical. Dppf is a bulky, electron-rich ferrocenyl phosphine that stabilizes the palladium center and promotes efficient oxidative addition and reductive elimination.</p>
Base	<p>K<sub>2</sub>CO<sub>3</sub>: Common, effective, and inexpensive.<sup>[1][19]</sup>K<sub>3</sub>PO<sub>4</sub>: A stronger base, often used under anhydrous conditions or for substrates sensitive to hydrolysis.<sup>[19][21]</sup> Cs<sub>2</sub>CO<sub>3</sub>: Highly effective, particularly for difficult couplings, but more expensive.<sup>[1][22]</sup></p>	<p>The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. The choice of base can significantly impact reaction rate and yield.<sup>[9]</sup></p>
Solvent	<p>Dioxane/H<sub>2</sub>O: Widely used and effective.<sup>[4]</sup>DME/H<sub>2</sub>O: Another excellent choice.<sup>[1]</sup>Toluene/H<sub>2</sub>O: Good for higher temperatures.</p>	<p>A biphasic system with water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.<sup>[13]</sup></p>
Temperature	60–110 °C	<p>Most Suzuki couplings require heat to drive the catalytic cycle, particularly the initial oxidative addition step. Room temperature couplings are possible but typically require highly active catalyst systems.<sup>[23]</sup></p>

## Troubleshooting Common Issues

Issue	Potential Cause	Suggested Solution
Low or No Conversion	Inactive catalyst; Insufficient temperature; Incorrect base/solvent combination.	Ensure an inert atmosphere was maintained. Try a different catalyst/ligand system (e.g., a Buchwald precatalyst). Screen alternative bases ( $K_3PO_4$ , $Cs_2CO_3$ ). Increase reaction temperature.
Protodeboronation	Presence of excess water/protons; Unstable boronic acid (e.g., some heteroaryls).	Use anhydrous conditions with a base like $K_3PO_4$ . Use the boronic acid pinacol ester instead of the acid. Minimize reaction time.
Homocoupling Byproducts	Oxygen contamination leading to side reactions of the boronic acid.	Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Difficult Purification	Residual palladium catalyst; Closely-eluting byproducts.	Filter the crude reaction mixture through a pad of Celite to remove bulk palladium. <sup>[14]</sup> Optimize chromatography conditions (try different solvent systems or gradients).

## References

- Vertex AI Search Result<sup>[15]</sup>: Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions.
- Vertex AI Search Result<sup>[1]</sup>: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- Vertex AI Search Result[4]: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing.
- Vertex AI Search Result[2]: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC.
- Vertex AI Search Result[10]: Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC.
- Vertex AI Search Result[24]: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications.
- Vertex AI Search Result[18]: Optimizing Suzuki Coupling Reactions - CovaSyn.
- Vertex AI Search Result[16]: 1H-Indazole-6-boronic acid pinacol ester - Chem-Impex.
- Vertex AI Search Result[5]: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G.
- Vertex AI Search Result[11]: Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki–Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.
- Vertex AI Search Result[25]: Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles.
- Vertex AI Search Result[17]: (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions - ResearchGate.
- Vertex AI Search Result[8]: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI.
- Vertex AI Search Result[6]: Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- Vertex AI Search Result[7]: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC.
- Vertex AI Search Result[9]: A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Vertex AI Search Result[26]: A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ -generated Pd nanoparticles - ResearchGate.
- Vertex AI Search Result[27]: Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis - Organic Chemistry Portal.
- Vertex AI Search Result[19]: How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Vertex AI Search Result[14]: Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products - Benchchem.
- Vertex AI Search Result[20]: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society.
- Vertex AI Search Result[28]: Ethyl-1H-indazole-6-carboxylate - Chem-Impex.
- Vertex AI Search Result[22]: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole - Benchchem.
- Vertex AI Search Result[12]: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI.
- Vertex AI Search Result[3]: Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction - IJCRT.org.
- Vertex AI Search Result[29]: Suzuki Coupling - Organic Chemistry Portal.

- Vertex AI Search Result[30]: The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchGate.
- Vertex AI Search Result[31]: 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure.
- Vertex AI Search Result[32]: MIT Open Access Articles A Versatile Catalyst System for Suzuki–Miyaura Cross-Coupling Reactions of C(sp<sup>n</sup>).
- Vertex AI Search Result[23]: Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Vertex AI Search Result[33]: Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC.
- Vertex AI Search Result[34]: Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO<sub>2</sub> Catalyzed by Cuprous Halide.
- Vertex AI Search Result[35]: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI.
- Vertex AI Search Result[36]: Thiol Ester–Boronic Acid Cross-Coupling. Catalysis Using Alkylative Activation of the Palladium Thiolate Intermediate | Organic Letters - ACS Publications.
- Vertex AI Search Result[37]: Enantioselective Construction of Carbocyclic and Heterocyclic Tertiary Boronic Esters by Conjunctive Cross-Coupling Reaction - PMC.
- Vertex AI Search Result[38]: Ethyl 1H-indazole-6-carboxylate | 713-09-7 - J&K Scientific LLC.
- Vertex AI Search Result[39]: Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism - Assiut University.
- Vertex AI Search Result[40]: Indazole synthesis - Organic Chemistry Portal.

- Vertex AI Search Result[21]: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC.
- Vertex AI Search Result[13]: The Suzuki Reaction - Chem 115 Myers.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
3. [ijcrt.org](https://www.ijcrt.org/) [[ijcrt.org](https://www.ijcrt.org/)]
4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [[pubs.rsc.org](https://pubs.rsc.org/)]
5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [[pubs.rsc.org](https://pubs.rsc.org/)]
6. [chem.libretexts.org](https://chem.libretexts.org/) [[chem.libretexts.org](https://chem.libretexts.org/)]
7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
8. [mdpi.com](https://www.mdpi.com/) [[mdpi.com](https://www.mdpi.com/)]
9. [benchchem.com](https://www.benchchem.com/) [[benchchem.com](https://www.benchchem.com/)]
10. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
11. [pubs.acs.org](https://pubs.acs.org/) [[pubs.acs.org](https://pubs.acs.org/)]
12. [mdpi.com](https://www.mdpi.com/) [[mdpi.com](https://www.mdpi.com/)]
13. [myers.faculty.chemistry.harvard.edu](https://myers.faculty.chemistry.harvard.edu/) [[myers.faculty.chemistry.harvard.edu](https://myers.faculty.chemistry.harvard.edu/)]

- [14. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [15. Thieme E-Journals - Synlett / Abstract \[thieme-connect.com\]](https://thieme-connect.com)
- [16. chemimpex.com \[chemimpex.com\]](https://chemimpex.com)
- [17. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [18. Optimizing Suzuki Coupling Reactions \[covasyn.com\]](https://covasyn.com)
- [19. reddit.com \[reddit.com\]](https://reddit.com)
- [20. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [21. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [22. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [23. pure.hw.ac.uk \[pure.hw.ac.uk\]](https://pure.hw.ac.uk)
- [24. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [25. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett \[digitalcommons.ursinus.edu\]](https://digitalcommons.ursinus.edu)
- [26. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [27. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis \[organic-chemistry.org\]](https://organic-chemistry.org)
- [28. chemimpex.com \[chemimpex.com\]](https://chemimpex.com)
- [29. Suzuki Coupling \[organic-chemistry.org\]](https://organic-chemistry.org)
- [30. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [31. Organic Syntheses Procedure \[orgsyn.org\]](https://orgsyn.org)
- [32. dspace.mit.edu \[dspace.mit.edu\]](https://dspace.mit.edu)
- [33. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [34. nsd.pku.edu.cn \[nsd.pku.edu.cn\]](https://nsd.pku.edu.cn)
- [35. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [36. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [37. Enantioselective Construction of Carbocyclic and Heterocyclic Tertiary Boronic Esters by Conjunctive Cross-Coupling Reaction - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [38. jk-sci.com \[jk-sci.com\]](https://jk-sci.com)

- [39. b.aun.edu.eg \[b.aun.edu.eg\]](http://b.aun.edu.eg)
- [40. Indazole synthesis \[organic-chemistry.org\]](http://organic-chemistry.org)
- To cite this document: BenchChem. [Introduction: The Strategic Importance of Indazole Functionalization]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8075875#suzuki-coupling-partners-for-ethyl-1-ethyl-1h-indazole-6-carboxylate\]](https://www.benchchem.com/product/b8075875#suzuki-coupling-partners-for-ethyl-1-ethyl-1h-indazole-6-carboxylate)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)